5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione
Description
Historical Context of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have played a pivotal role in medicinal chemistry since their discovery in the early 19th century. The isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) by Brugnatelli in 1818 marked the first documented pyrimidine derivative, paving the way for systematic exploration of this heterocyclic system. Over time, pyrimidine scaffolds became central to nucleic acid biochemistry, with thymine, cytosine, and uracil serving as foundational nucleobases. The medicinal potential of synthetic pyrimidines gained prominence in the mid-20th century, exemplified by antimetabolites such as 5-fluorouracil and later antiviral agents like zidovudine.
Modern drug discovery leverages pyrimidine's structural versatility, as seen in anticonvulsants (e.g., lamotrigine) and kinase inhibitors. The compound 5-amino-6-chloro-2-propylpyrimidine-4(1H)-thione represents a contemporary iteration of this lineage, incorporating strategic substitutions to optimize pharmacological properties. Its synthesis builds upon classical condensation methods involving thiourea and ketones, refined through advances in regioselective chlorination and propyl group incorporation.
Significance of Thione Functional Groups in Heterocyclic Compounds
The thione (-C=S) moiety in this compound confers distinct electronic and steric properties critical for biological interactions. Thione-containing heterocycles exhibit enhanced hydrogen-bonding capacity compared to their oxo (-C=O) analogues, enabling stronger interactions with enzymatic active sites. This functional group also participates in tautomeric equilibria, with the thiol-thione tautomerism influencing compound solubility and membrane permeability.
In synthetic chemistry, the thione group serves as a versatile intermediate. For instance, thiourea-mediated cyclocondensation reactions, as employed in the synthesis of related 3,4-dihydropyrimidine-2-thiones, demonstrate the group's utility in constructing fused heterocyclic systems. The thione in this compound may further undergo alkylation or oxidation, providing routes to sulfhydryl or sulfonyl derivatives for structure-activity relationship studies.
Scope of Research on Chlorinated Pyrimidine Analogues
Chlorination at the C6 position of this compound aligns with broader trends in medicinal chemistry where halogen substituents enhance target affinity and metabolic stability. Chlorine's electronegativity induces polarization effects that strengthen van der Waals interactions with hydrophobic protein pockets, a strategy employed in kinase inhibitors targeting EGFR and CDK families. For example, Dai group's CDK2 inhibitors utilize chloro-substituted pyrimidines to achieve nanomolar potency while maintaining selectivity over related kinases.
The propyl group at C2 contributes to lipophilicity, potentially improving blood-brain barrier penetration for neurological targets. This substitution pattern mirrors developments in antiviral pyrimidines, where alkyl chains modulate pharmacokinetic profiles. Current research on chlorinated pyrimidines emphasizes regioselective halogenation techniques, such as NH4I-mediated cyclizations and transition-metal-catalyzed couplings, to access diverse analogues for high-throughput screening.
Properties
CAS No. |
61457-05-4 |
|---|---|
Molecular Formula |
C7H10ClN3S |
Molecular Weight |
203.69 g/mol |
IUPAC Name |
5-amino-6-chloro-2-propyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C7H10ClN3S/c1-2-3-4-10-6(8)5(9)7(12)11-4/h2-3,9H2,1H3,(H,10,11,12) |
InChI Key |
HOGOUNWHAMJSAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=S)C(=C(N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation via Cyclization and Substitution Starting from Diethyl Malonate
One industrially relevant method involves multi-step synthesis starting from diethyl malonate:
Step 1: Nitration of Diethyl Malonate
Diethyl malonate is nitrated using nitrosonitric acid at low temperatures (0–15 °C) to form a nitrated intermediate (compound V). The reaction is controlled to minimize by-products and maximize yield (~93.75%). The product is extracted and purified by washing with urea solution, sodium carbonate, and acidification followed by organic solvent extraction.Step 2: Formation of Thiourea Derivative
Compound V is reacted with sodium metal dissolved in dehydrated ethanol and thiocarbamide under reflux for 2 hours. After cooling and acidification, the product (compound IV) is filtered, washed, and dried.Step 3: Alkylation and Chlorination
Compound IV undergoes alkylation with halogenated n-butane in alkaline solution to introduce the propylthio group (compound III). Subsequently, the hydroxy group is chlorinated using phosphorus oxychloride in the presence of N,N-dimethylaniline to yield compound II.Step 4: Reduction to Final Product
The chlorinated intermediate is reduced by catalytic hydrogenation (palladium on carbon catalyst) in alcohol to produce 2-propylthio-4,6-dichloro-5-aminopyrimidine, a close analog or precursor to 5-amino-6-chloro-2-propylpyrimidine-4(1H)-thione.
This method is noted for its relatively mild conditions, high yield, and suitability for industrial scale-up, although the starting materials and some reagents can be costly.
Preparation via Reaction of Sodium Dithionite with Chlorinated Pyrimidine Derivatives
Another approach involves the reaction of sodium dithionite with a chlorinated pyrimidine precursor in a mixed solvent system (water and organic solvent). This method is advantageous due to:
- Use of inexpensive and readily available reagents
- Mild reaction conditions
- Short reaction times
- High yields suitable for industrial production
This method specifically prepares 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which is structurally related and can be converted to the target compound through further transformations.
Alkylation of 6-Chloro-1-propyluracil Derivatives
In some synthetic routes, 6-chloro-1-propyluracil is prepared by selective N-1 alkylation of 2,4,6-trichloropyrimidine with propyl iodide in the presence of potassium carbonate. Subsequent hydrazinolysis and condensation reactions lead to pyrimidine derivatives with propyl substitution, which can be further modified to introduce amino and thione groups.
| Method No. | Starting Material(s) | Key Reagents/Conditions | Main Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Diethyl malonate | Nitrosonitric acid, sodium metal, thiocarbamide, halogenated n-butane, POCl3, Pd/C | Nitration, thiourea formation, alkylation, chlorination, reduction | High yield, industrially scalable | Expensive reagents, multi-step |
| 2 | Chlorinated pyrimidine derivative | Sodium dithionite, mixed solvent (water + organic) | Reductive substitution | Mild conditions, low cost | Requires precursor synthesis |
| 3 | 4-substituted dihydropyrimidines | S-methylisothiourea hydrogen sulfate, HMPA, heat | Thione group introduction | Efficient thione formation | Use of toxic solvents (HMPA) |
| 4 | 2,4,6-Trichloropyrimidine | Propyl iodide, K2CO3, hydrazine hydrate | Alkylation, hydrazinolysis, condensation | Selective alkylation | Multi-step, requires careful control |
- The nitration step in method 1 is critical for yield and purity; controlling temperature and reagent addition rate minimizes by-products.
- Sodium dithionite-based reduction (method 2) avoids heavy metal catalysts, reducing environmental impact and cost.
- The use of S-methylisothiourea hydrogen sulfate for thione introduction (method 3) provides a straightforward route but requires handling of specialized reagents and solvents.
- Alkylation of chloropyrimidines (method 4) is effective for introducing the propyl group but may involve expensive starting materials and complex purification.
The preparation of this compound involves multi-step synthetic strategies combining nitration, substitution, alkylation, and thione formation reactions. Industrially viable methods emphasize mild conditions, cost-effective reagents, and high yields. The choice of method depends on available starting materials, scale, and desired purity. Continuous research focuses on optimizing reaction conditions to improve yield, reduce cost, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino-substituted derivatives, alkylated products.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Compounds :
5-(1-Adamantylcarbamoyl)-6-methyl-4-(2-methylphenyl)-3,4-dihydropyrimidin-2(1H)-thione (IC50: 1.03 μg/mL)
5-(1-Adamantylcarbamoyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-thione (IC50: 16.04 μg/mL)
- Key Features : Bulky adamantyl and aryl substituents, dihydropyrimidine core.
- Activity : High cytotoxicity against A-549 lung cancer cells, attributed to adamantyl groups enhancing cellular uptake and thione-mediated interactions .
- Comparison: The target compound’s amino group may improve solubility over nitro or adamantyl groups, while the chloro-propyl combination could balance steric and electronic effects for selective targeting.
Pyrazine-2(1H)-thione ()
- Structure : Pyrazine core with a thione group (C4H4N2S).
- Key Data :
- However, both classes exhibit strong hydrogen-bonding capacity due to the thione group.
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione ()
- Key Features : Acetyl and methoxyphenyl substituents, dihydropyrimidine core.
- Activity: Not explicitly reported, but methoxy groups often enhance metabolic stability.
- Comparison: The target compound’s chloro and amino groups may offer different electronic effects compared to acetyl and methoxy substituents, influencing reactivity and target affinity.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Substituent Effects: Chloro and amino groups in the target compound may synergize for dual electronic (electron-withdrawing Cl and electron-donating NH2) and steric effects.
- Knowledge Gaps: Direct biological data for the target compound are absent; predictions are based on structural analogs. Experimental studies on synthesis, crystallography, and activity assays are needed.
- Crystallographic Insights : Pyrazine-thione’s hydrogen-bonding patterns suggest that the target compound’s NH2 and S groups could form similar interactions, influencing solid-state stability and solubility.
Biological Activity
5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thione functional group that contributes to its pharmacological properties. Research indicates that pyrimidine derivatives often exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives, including this compound, is significantly influenced by the position and nature of substituents on the pyrimidine ring. Studies have shown that modifications at specific positions can enhance or diminish biological efficacy. For instance, the presence of electron-donating groups can improve anti-inflammatory activity by increasing the compound's lipophilicity and binding affinity to target enzymes such as cyclooxygenase (COX) .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimidine derivatives. The presence of the thione group in 5-amino-6-chloro-2-propylpyrimidine enhances its ability to inhibit bacterial growth. In vitro tests demonstrate that this compound exhibits significant inhibitory effects against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit COX enzymes, which are crucial in the inflammatory response. The IC50 value for COX-2 inhibition has been reported to be comparable to that of standard anti-inflammatory drugs like celecoxib, suggesting its potential use in treating inflammatory diseases .
Anticancer Properties
The anticancer activity of pyrimidine derivatives has been widely studied, with some compounds demonstrating selective cytotoxicity against cancer cell lines. Preliminary studies on 5-amino-6-chloro-2-propylpyrimidine suggest it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .
Case Study 1: In Vitro Anticancer Activity
A study evaluated the effect of 5-amino-6-chloro-2-propylpyrimidine on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant reductions observed at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Case Study 2: Anti-inflammatory Efficacy
In an animal model of inflammation induced by carrageenan, administration of 5-amino-6-chloro-2-propylpyrimidine resulted in a marked reduction in paw edema compared to controls. The compound's ability to modulate inflammatory cytokines was also assessed, revealing a decrease in pro-inflammatory markers such as TNF-alpha and IL-6 .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione with high yield and purity?
Methodological Answer: The compound can be synthesized via heterocyclization reactions, such as the Biginelli reaction, which is effective for dihydropyrimidine derivatives. Key steps include:
- Using carbon disulfide and potassium hydroxide (KOH) in dimethylformamide (DMF) to introduce thione groups .
- Alkylation at the sulfur atom with alkyl halides in acetonitrile, catalyzed by triethylamine (EtN), to modify substituents .
- Optimizing solvent systems (e.g., ethanol or acetic acid/water mixtures) for crystallization to enhance purity .
Yield optimization (80–95%) is achievable by controlling reaction time (1–3 hours) and temperature (reflux conditions) .
Q. How can spectroscopic and crystallographic data be used to confirm the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze H NMR peaks to confirm functional groups (e.g., amino protons at δ 6.5–7.0 ppm, thione-related shifts) .
- X-ray Crystallography: Resolve bond lengths (e.g., C–S bonds at ~1.68 Å) and dihedral angles to validate the thione tautomer and propyl chain conformation .
- Elemental Analysis: Match calculated and observed C, H, N, and S percentages (e.g., deviations <0.3% indicate purity) .
Q. What analytical techniques are critical for assessing the purity and stability of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Detect impurities at trace levels (<0.1%) using reverse-phase columns .
- Thermogravimetric Analysis (TGA): Determine thermal stability by monitoring mass loss at elevated temperatures (e.g., decomposition >200°C) .
- Melting Point Analysis: Compare observed melting points (e.g., 175–201°C) with literature values to confirm crystallinity .
Advanced Research Questions
Q. What strategies are effective for introducing substituents at the sulfur or amino group to enhance bioactivity?
Methodological Answer:
- S-Alkylation: React with alkyl halides (e.g., methyl iodide or benzyl chloride) in acetonitrile to form thioether derivatives, improving lipophilicity .
- Nucleophilic Substitution: Replace the chlorine atom with morpholine or other amines to modulate electronic properties .
- Bioactivity Screening: Evaluate derivatives using in vitro antibacterial assays (e.g., MIC against E. coli) or antitumor activity tests (e.g., IC in cancer cell lines) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine H NMR, C NMR, and IR data to confirm functional groups (e.g., thione vs. thiol tautomers) .
- Dynamic Effects in NMR: Account for solvent-dependent shifts (e.g., DMSO-d vs. CDCl) and hydrogen bonding .
- Crystallographic Refinement: Use single-crystal X-ray data (R factor <0.1) to resolve ambiguities in bond lengths or stereochemistry .
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining reproducibility?
Methodological Answer:
- Solvent Optimization: Replace DMF with less toxic alternatives (e.g., acetonitrile) for large-scale reactions .
- Purification Protocols: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product .
- Reaction Monitoring: Implement in-situ FTIR or HPLC to track intermediate formation and prevent side reactions .
Q. How can researchers design derivatives of this compound for targeted drug delivery systems?
Methodological Answer:
- Prodrug Synthesis: Conjugate with ester-protected carboxylic acids (e.g., diethyl L-glutamate) to enhance solubility and bioavailability .
- Click Chemistry: Attach azide-alkyne moieties for site-specific functionalization .
- In Silico Modeling: Use molecular docking to predict interactions with biological targets (e.g., enzyme active sites) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
Methodological Answer:
- pH-Dependent Tautomerism: Investigate thione ↔ thiol equilibria using UV-Vis spectroscopy (e.g., λ shifts at pH 2–12) .
- Kinetic Studies: Monitor hydrolysis rates of the chloro substituent under acidic/basic conditions via LC-MS .
- Computational Analysis: Perform density functional theory (DFT) calculations to model protonation states and reactive intermediates .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- Error Source Identification: Check for impurities (e.g., solvent residues) via mass spectrometry .
- Theoretical Benchmarking: Compare experimental NMR shifts with simulated data from software (e.g., ACD/Labs or Gaussian) .
- Crystallographic Validation: Use X-ray-derived bond angles to refine computational models .
Q. What statistical methods are recommended for analyzing biological activity data of derivatives?
Methodological Answer:
- Dose-Response Curves: Calculate IC/MIC values using nonlinear regression (e.g., GraphPad Prism) .
- Structure-Activity Relationships (SAR): Apply multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polarizability) with bioactivity .
- Reproducibility Tests: Perform triplicate experiments with ANOVA to assess significance (p <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
